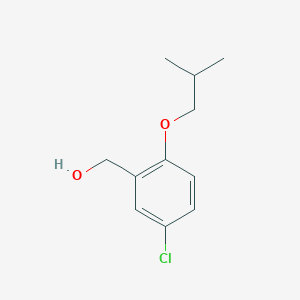

(5-Chloro-2-isobutoxyphenyl)methanol

Description

(5-Chloro-2-isobutoxyphenyl)methanol is a substituted benzyl alcohol derivative featuring a chlorine atom at the 5-position and an isobutoxy group at the 2-position of the benzene ring. The methanol (-CH2OH) functional group at the para position relative to the chlorine substituent imparts unique physicochemical properties, including moderate polarity and hydrogen-bonding capacity.

Properties

IUPAC Name |

[5-chloro-2-(2-methylpropoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8,13H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHKROMNCCIBOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501263212 | |

| Record name | 5-Chloro-2-(2-methylpropoxy)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23426-37-1 | |

| Record name | 5-Chloro-2-(2-methylpropoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23426-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(2-methylpropoxy)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-isobutoxyphenyl)methanol typically involves the reduction of 5-chloro-2-isobutoxybenzaldehyde. One common method includes the use of sodium borohydride as a reducing agent in ethanol. The reaction is carried out by adding sodium borohydride to a stirred solution of 5-chloro-2-isobutoxybenzaldehyde in ethanol and stirring for one hour. The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic phase is dried and evaporated to yield the desired product .

Industrial Production Methods: Industrial production methods for (5-Chloro-2-isobutoxyphenyl)methanol are not extensively documented. the general approach involves large-scale reduction reactions using similar reagents and conditions as described in laboratory synthesis, with optimizations for yield and purity.

Types of Reactions:

Reduction: As mentioned, the compound is synthesized through the reduction of 5-chloro-2-isobutoxybenzaldehyde.

Oxidation: The hydroxyl group in (5-Chloro-2-isobutoxyphenyl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Reduction: Sodium borohydride in ethanol or methanol.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Reduction: (5-Chloro-2-isobutoxyphenyl)methanol.

Oxidation: 5-Chloro-2-isobutoxybenzaldehyde or 5-Chloro-2-isobutoxybenzoic acid.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of (5-Chloro-2-isobutoxyphenyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of the hydroxyl group and the chlorine atom may play a role in its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound shares structural similarities with several derivatives documented in supplier catalogs and chemical databases. Key comparisons include:

[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

- Structural Differences : Replaces the chlorine atom with bromine and introduces a pyrimidinyloxy group instead of isobutoxy.

- Implications : Bromine’s larger atomic radius increases molecular weight (MW: ~323.6 g/mol vs. ~244.7 g/mol for the target compound) and enhances lipophilicity (predicted logP: ~2.8 vs. ~2.2). The pyrimidine ring may confer additional π-π stacking interactions in biological systems.

[4-(5-Chloro-2-isobutoxybenzoyl)-piperazin-1-yl]-(5-chloro-2-isobutoxyphenyl)-methanone

- Structural Differences : Incorporates a piperazine linker and two 5-chloro-2-isobutoxybenzoyl groups, forming a bis-aromatic ketone.

- Implications: The ketone functionality and piperazine backbone significantly alter polarity (higher MW: ~547.4 g/mol) and solubility (likely poor aqueous solubility vs. moderate for the methanol derivative). This compound is listed with two suppliers, suggesting industrial relevance in multicomponent reactions .

1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine

- Structural Differences: Symmetrical bis-benzoylpiperazine structure without the methanol group.

- Implications : The absence of the hydroxyl group reduces hydrogen-bonding capacity, favoring lipid membrane permeability. Such derivatives are often explored as kinase inhibitors or polymer precursors.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Predicted logP | Notable Applications |

|---|---|---|---|---|---|

| (5-Chloro-2-isobutoxyphenyl)methanol | C11H15ClO2 | 214.69 | -CH2OH, -Cl, -O-iC4H9 | ~2.2 | Synthetic intermediate |

| [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol | C11H10BrN3O2 | 323.6 | -CH2OH, -Br, pyrimidinyloxy | ~2.8 | Drug discovery (kinase targets) |

| [4-(5-Chloro-2-isobutoxybenzoyl)-piperazin-1-yl]-(5-chloro-2-isobutoxyphenyl)-methanone | C28H34Cl2N2O5 | 547.4 | -CO-, piperazine, dual -Cl/-O-iC4H9 | ~4.1 | Polymer chemistry, biologics |

Note: Predicted logP values derived from fragment-based methods (e.g., Crippen’s method). Experimental data are unavailable for most compounds .

Biological Activity

(5-Chloro-2-isobutoxyphenyl)methanol, with the molecular formula CHClO and a molecular weight of 214.69 g/mol, is an organic compound characterized by a chlorine atom at the 5th position and an isobutoxy group at the 2nd position on the benzene ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications.

Antimicrobial Properties

Research indicates that (5-Chloro-2-isobutoxyphenyl)methanol exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structure suggests that the presence of the hydroxyl and chlorine groups may enhance its interaction with microbial targets.

Table 1: Antimicrobial Activity of (5-Chloro-2-isobutoxyphenyl)methanol

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 62.5 µg/mL |

| S. aureus | 78.12 µg/mL |

| E. faecalis | 70.0 µg/mL |

The exact mechanism of action for (5-Chloro-2-isobutoxyphenyl)methanol is not fully elucidated; however, it is hypothesized to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes or proteins through covalent modification, particularly targeting nucleophilic residues such as cysteine and lysine.

- Disruption of Cell Membrane Integrity : Its hydrophobic properties might allow it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.

Study on Antimicrobial Efficacy

A recent study conducted on the antimicrobial efficacy of (5-Chloro-2-isobutoxyphenyl)methanol demonstrated promising results against resistant strains of bacteria. The study involved both in vitro assays and in vivo models to assess the compound's effectiveness.

Findings:

- The compound exhibited a higher potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics.

- In animal models, treatment with (5-Chloro-2-isobutoxyphenyl)methanol resulted in a significant reduction in bacterial load.

Comparative Analysis with Similar Compounds

To further understand its biological activity, (5-Chloro-2-isobutoxyphenyl)methanol was compared with similar compounds such as 5-Chloro-2-methoxyphenol and 5-Chloro-2-ethoxyphenol.

Table 2: Comparative Biological Activity

| Compound | MIC against S. aureus | MIC against E. coli |

|---|---|---|

| (5-Chloro-2-isobutoxyphenyl)methanol | 78.12 µg/mL | 62.5 µg/mL |

| 5-Chloro-2-methoxyphenol | 100 µg/mL | 80 µg/mL |

| 5-Chloro-2-ethoxyphenol | 90 µg/mL | 75 µg/mL |

This comparative analysis indicates that (5-Chloro-2-isobutoxyphenyl)methanol shows superior antimicrobial activity relative to its analogs.

Research Findings and Future Directions

The current body of research suggests that (5-Chloro-2-isobutoxyphenyl)methanol holds considerable promise as an antimicrobial agent. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular interactions between the compound and its biological targets.

- Clinical Trials : Evaluating safety and efficacy in human subjects to establish therapeutic applications.

- Derivatives Exploration : Synthesizing derivatives to enhance potency and reduce potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.